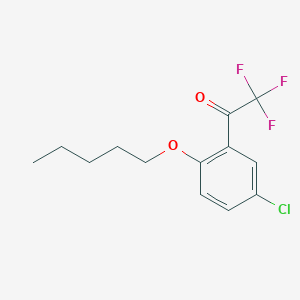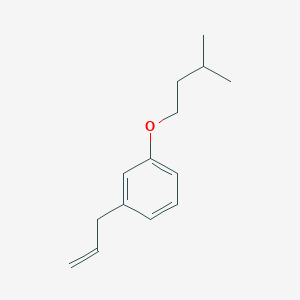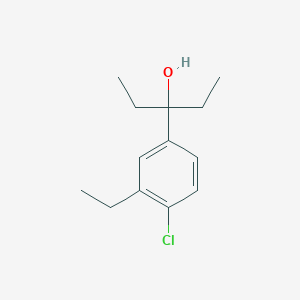
2-((Cyclopentyloxy)methyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Cyclopentyloxy)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a cyclopentyloxy group via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopentyloxy)methyl)benzaldehyde typically involves the reaction of benzaldehyde with cyclopentanol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with cyclopentanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-((Cyclopentyloxy)methyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylene group can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-((Cyclopentyloxy)methyl)benzoic acid.
Reduction: 2-((Cyclopentyloxy)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
2-((Cyclopentyloxy)methyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((Cyclopentyloxy)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The cyclopentyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, lacking the cyclopentyloxy group.
2-((Methoxy)methyl)benzaldehyde: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2-((Cyclohexyloxy)methyl)benzaldehyde: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
Uniqueness
2-((Cyclopentyloxy)methyl)benzaldehyde is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. The cyclopentyloxy group may confer different steric and electronic properties compared to other substituents, leading to distinct interactions and applications.
属性
IUPAC Name |
2-(cyclopentyloxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-11-5-1-2-6-12(11)10-15-13-7-3-4-8-13/h1-2,5-6,9,13H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFLDPYGZYFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7992267.png)



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B7992286.png)








![1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992353.png)
